molecular formula C11H15N5O2S B3976996 N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

Cat. No. B3976996
M. Wt: 281.34 g/mol
InChI Key: SPRBKKOFSATLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MITO-Porter, is a novel drug delivery system that has attracted considerable attention in recent years. MITO-Porter is a cationic lipid-based carrier that is capable of delivering various types of nucleic acids, including siRNA, mRNA, and plasmid DNA, into cells with high efficiency and specificity.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide involves the formation of a complex between the carrier and the nucleic acid cargo. The positively charged lipid component of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide interacts with the negatively charged nucleic acid, leading to the formation of a stable complex. The complex is then taken up by cells via endocytosis and is subsequently released into the cytoplasm. The nucleic acid cargo can then exert its biological effect, such as gene silencing or expression.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been shown to have minimal cytotoxicity and immunogenicity, making it a safe and effective gene delivery system. It has also been shown to have a high transfection efficiency, which is essential for achieving the desired biological effect. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used to deliver siRNA to silence oncogenes in cancer cells and to deliver mRNA to induce protein expression in stem cells. These studies have demonstrated the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide include its high efficiency and specificity, its ability to deliver various types of nucleic acids, and its low cytotoxicity and immunogenicity. However, N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has some limitations, such as its relatively high cost compared to other gene delivery systems, its limited scalability, and its susceptibility to degradation in biological fluids. These limitations need to be addressed to fully realize the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool.

Future Directions

There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide. One direction is to optimize the synthesis method to improve the yield and scalability of the carrier. Another direction is to develop new types of nucleic acid cargo that can be delivered by N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, such as circular RNA and long non-coding RNA. Additionally, the development of new formulations of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide that can improve its stability in biological fluids and enhance its targeting specificity is also a promising direction. Finally, the application of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide in clinical trials for gene therapy is an exciting future direction that has the potential to revolutionize the treatment of various diseases.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been extensively used in scientific research as a gene delivery system. It has been shown to efficiently deliver siRNA, mRNA, and plasmid DNA into various types of cells, including cancer cells, primary cells, and stem cells. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has also been used to deliver CRISPR/Cas9 components into cells for genome editing. The high efficiency and specificity of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide make it an ideal tool for studying gene function and developing gene therapies.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-4-8(19-11-14-12-6-16(11)3)10(17)13-9-5-7(2)18-15-9/h5-6,8H,4H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRBKKOFSATLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 4
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 5
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 6
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.